

Ropivacaine N-Oxide: A Comprehensive Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: Ropivacaine N-Oxide

CAS No.: 1391053-59-0

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Introduction: The Significance of Ropivacaine N-Oxide in Pharmaceutical Development

Ropivacaine, a widely utilized long-acting amide local anesthetic, undergoes extensive metabolism in the body, leading to the formation of various metabolites. Among these, **Ropivacaine N-Oxide** emerges as a notable product of oxidative metabolism. As a significant metabolite and potential impurity in the drug substance, a thorough understanding of the physicochemical properties, stability, and analytical methodologies for **Ropivacaine N-Oxide** is paramount for researchers, scientists, and drug development professionals. This in-depth technical guide provides a comprehensive overview of **Ropivacaine N-Oxide**, offering critical insights for robust analytical method development, stability testing, and overall drug safety assessment. While specific experimental data for **Ropivacaine N-Oxide** is limited in publicly available literature, this guide synthesizes known information about the parent compound, Ropivacaine, with established principles of amine N-oxide chemistry to provide a holistic and practical resource.

Physicochemical Properties of Ropivacaine N-Oxide: A Comparative Perspective

The introduction of an N-oxide functionality significantly alters the physicochemical properties of the parent tertiary amine, Ropivacaine. These changes have profound implications for its biological fate and analytical behavior.

Molecular Structure and Inferred Properties

Ropivacaine N-Oxide retains the core structure of Ropivacaine with the addition of an oxygen atom to the nitrogen of the piperidine ring. This modification introduces a highly polar N⁺-O⁻ dative bond, which is expected to increase the molecule's overall polarity and hydrophilicity compared to Ropivacaine.^[1]

Table 1: Physicochemical Properties of Ropivacaine and Computed Properties of **Ropivacaine N-Oxide**

Property	Ropivacaine	Ropivacaine N-Oxide (Computed)	Reference
Chemical Formula	C ₁₇ H ₂₆ N ₂ O	C ₁₇ H ₂₆ N ₂ O ₂	[2]
Molecular Weight	274.40 g/mol	290.40 g/mol	[2]
IUPAC Name	(2S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide	(2S)-N-(2,6-dimethylphenyl)-1-oxido-1-propylpiperidine-2-carboxamide	[2]
XLogP3	3.3	3.1	[2]
Polar Surface Area	32.3 Å ²	47.2 Å ²	[2]
pKa	8.1	Not Available	
Melting Point	Not Available	Not Available	
Boiling Point	Not Available	Not Available	
Solubility	Sparingly soluble in water	Expected to have higher water solubility	[1]

Note: The properties for **Ropivacaine N-Oxide** are largely computed or inferred based on the general characteristics of amine N-oxides.

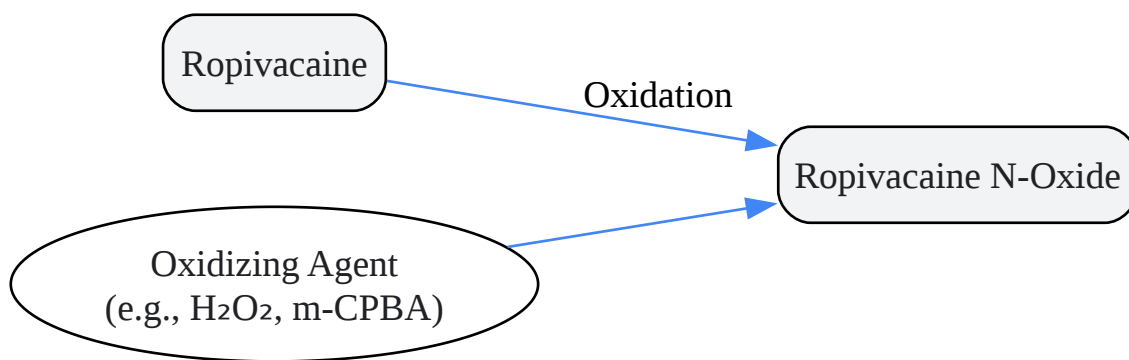
The increased polarity of **Ropivacaine N-Oxide** suggests a higher affinity for aqueous environments and potentially altered membrane permeability compared to its parent drug. This has direct consequences for its absorption, distribution, and excretion profile in vivo.

Synthesis and Chemical Stability: Considerations for a Key Metabolite

The synthesis and stability of **Ropivacaine N-Oxide** are critical aspects for its use as a reference standard in analytical methods and for understanding its behavior as a degradation product.

Synthetic Pathway: Oxidation of the Tertiary Amine

The synthesis of **Ropivacaine N-Oxide** follows the general principle of tertiary amine oxidation. While a specific, detailed experimental protocol for **Ropivacaine N-Oxide** is not readily available in peer-reviewed literature, the synthesis of its deuterated analog provides a clear indication of the methodology.[1] The process involves the direct oxidation of the tertiary nitrogen atom in the piperidine ring of Ropivacaine.



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Caption: General synthetic scheme for **Ropivacaine N-Oxide**.

Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).[1] The reaction conditions are typically mild to prevent degradation of the amide functionality.

Chemical Stability and Degradation Pathways

Ropivacaine N-Oxide, as an amine N-oxide, is susceptible to specific degradation pathways, particularly under reductive and oxidative stress conditions.

Forced degradation studies on Ropivacaine have shown that under oxidative stress (e.g., using hydrogen peroxide), **Ropivacaine N-Oxide** is a potential degradation product.[3] This highlights the importance of controlling oxidative conditions during the manufacturing and storage of Ropivacaine to minimize the formation of this impurity.

A key characteristic of N-oxides is their potential to be reduced back to the parent tertiary amine.[4] This retroconversion can occur in vivo, mediated by enzymes, and is also a

consideration during sample handling and analysis, especially in biological matrices that may contain reducing agents.[4][5]

A Material Safety Data Sheet for **Ropivacaine N-Oxide** indicates that the compound is stable under normal conditions of use, storage, and transport but is incompatible with strong oxidizing agents. It is recommended to store the compound at refrigerator temperatures (2-8°C) for long-term stability.[6]

Analytical Methodologies for Ropivacaine N-Oxide

The development of robust and specific analytical methods is crucial for the accurate quantification of **Ropivacaine N-Oxide**, both as a metabolite in biological matrices and as a potential impurity in the drug substance.

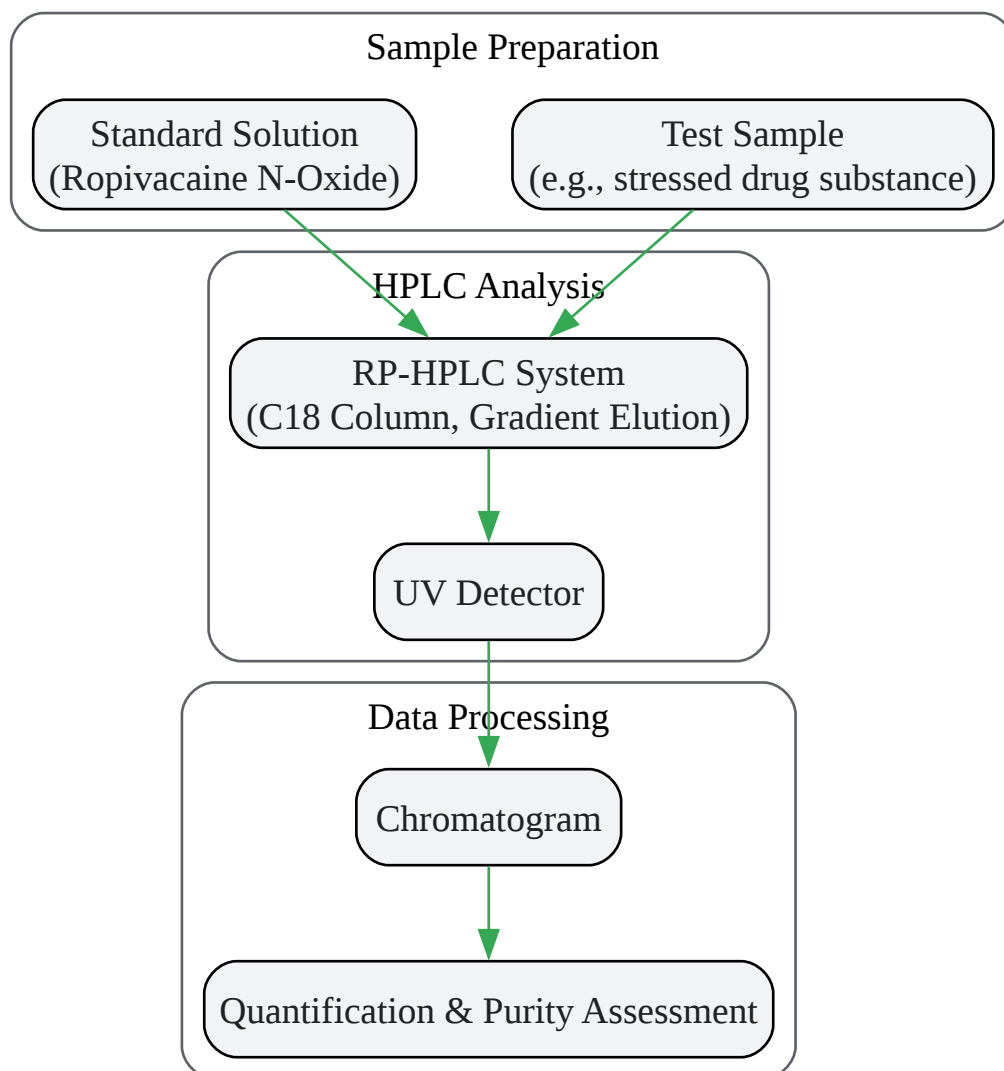
Chromatographic Separation: A Stability-Indicating Approach

A stability-indicating high-performance liquid chromatography (HPLC) method is essential to separate **Ropivacaine N-Oxide** from Ropivacaine and other potential degradation products. While a specific validated method for **Ropivacaine N-Oxide** is not published, the principles of developing such a method for amine N-oxides are well-established.

Protocol: Development of a Stability-Indicating RP-HPLC Method

- **Column Selection:** A reversed-phase C18 column is a suitable starting point due to the non-polar nature of the Ropivacaine backbone.
- **Mobile Phase Optimization:** A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is recommended. The gradient should be optimized to achieve adequate resolution between Ropivacaine, **Ropivacaine N-Oxide**, and other potential impurities. Due to the increased polarity of the N-oxide, it is expected to elute earlier than the parent drug.
- **Detection:** UV detection is a common method for the analysis of Ropivacaine. The detection wavelength should be optimized to provide adequate sensitivity for both the parent drug and the N-oxide.

- Forced Degradation Studies: To validate the stability-indicating nature of the method, forced degradation studies should be performed on **Ropivacaine N-Oxide** under various stress conditions (acidic, basic, oxidative, photolytic, and thermal). The method should demonstrate the ability to separate the intact N-oxide from its degradation products.



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Caption: Workflow for a stability-indicating HPLC method.

Mass Spectrometry for Identification and Quantification

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for the unambiguous identification and sensitive quantification of **Ropivacaine N-Oxide**. LC-MS can

differentiate between N-oxides and hydroxylated metabolites, which can have the same nominal mass. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide structural confirmation.

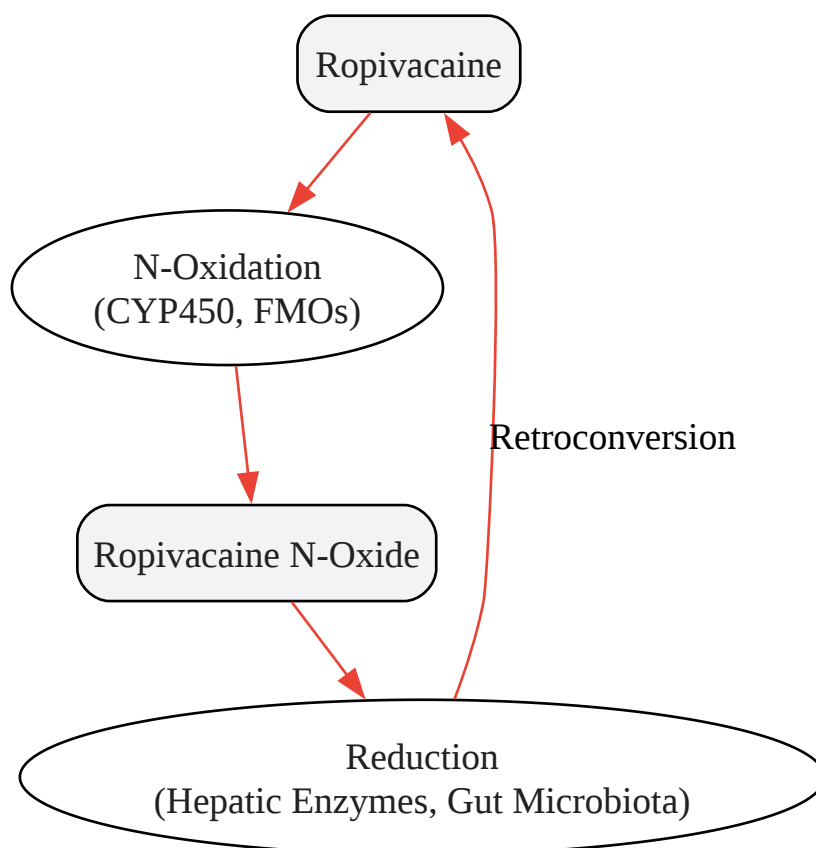
Metabolic Profile and Toxicological Insights

Understanding the metabolic fate and potential toxicity of **Ropivacaine N-Oxide** is essential for a comprehensive safety assessment of Ropivacaine.

Formation and Metabolic Fate

Ropivacaine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes.[4] While the major metabolites are 3'-hydroxyropivacaine and 2',6'-pipecoloxylidide, the formation of N-oxides is a known metabolic pathway for tertiary amines.[4][7] The formation of **Ropivacaine N-Oxide** is likely a result of N-oxygenation of the piperidine nitrogen.

Once formed, **Ropivacaine N-Oxide** can undergo further metabolism. A significant pathway for N-oxides is their reduction back to the parent tertiary amine, a reaction that can be catalyzed by both hepatic enzymes and intestinal microflora.[4] This retroconversion can contribute to the overall pharmacokinetic profile of the parent drug.



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